N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine
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Overview
Description
1,6-Bis(diphenylamino)pyrene is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(diphenylamino)pyrene typically involves the Buchwald-Hartwig amination reaction. This method allows for the introduction of diphenylamino groups onto the pyrene core. The reaction is carried out using palladium catalysts, such as Pd2(dba)3•CHCl3, and ligands like SPhos. The reaction conditions generally involve heating the reactants in a suitable solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,6-bis(diphenylamino)pyrene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(diphenylamino)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,6-Bis(diphenylamino)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 1,6-bis(diphenylamino)pyrene is primarily based on its electronic and photophysical properties. The diphenylamino groups enhance the electron-donating ability of the pyrene core, facilitating charge transfer processes. This makes the compound effective in optoelectronic applications, where it can act as a light-emitting material or a charge transport medium .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrene Derivatives: These compounds have similar electronic properties but differ in their substitution patterns.
4,9-Bis(diphenylamino)pyrene: Another derivative with diphenylamino groups at different positions, affecting its photophysical properties.
Uniqueness
1,6-Bis(diphenylamino)pyrene is unique due to its specific substitution pattern, which provides distinct electronic and photophysical characteristics. This makes it particularly suitable for applications requiring precise control over electronic properties, such as in OLEDs and photovoltaic cells .
Properties
CAS No. |
76656-53-6 |
---|---|
Molecular Formula |
C40H28N2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1-N,1-N,6-N,6-N-tetraphenylpyrene-1,6-diamine |
InChI |
InChI=1S/C40H28N2/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)37-27-23-29-22-26-36-38(28-24-30-21-25-35(37)39(29)40(30)36)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
WTEJYGDMCOWSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
Origin of Product |
United States |
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